2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a versatile compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a trifluoroethyl group, enhances its stability and alters its biological activity, impacting properties like solubility and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be salted with acid to get a salt of this compound, and finally, a base is added to dissociate pure this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides .
Scientific Research Applications
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide include:
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide
- 2-amino-N-methylacetamide
- N-methyl-N-(2,2,2-trifluoroethyl)acetamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the trifluoroethyl group and the amino group. This combination enhances its stability and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H9F3N2O |
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Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C5H9F3N2O/c1-10(4(11)2-9)3-5(6,7)8/h2-3,9H2,1H3 |
InChI Key |
BPFYDKVLXKQPMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)CN |
Origin of Product |
United States |
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